molecular formula C10H11Cl2NO2 B2981232 Tert-butyl 5,6-dichloropyridine-3-carboxylate CAS No. 1011476-27-9

Tert-butyl 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2981232
CAS No.: 1011476-27-9
M. Wt: 248.1
InChI Key: SQAFQWVWXRQGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of two chlorine atoms at positions 5 and 6 on the pyridine ring, as well as a tert-butyl ester group at position 3.

Preparation Methods

The synthesis of tert-butyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloronicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like pyridine . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Tert-butyl 5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5,6-dichloropyridine-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 5,6-dichloropyridine-3-carboxylate is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms and the ester group allows the compound to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Tert-butyl 5,6-dichloropyridine-3-carboxylate can be compared with other similar compounds, such as:

The unique positioning of the chlorine atoms and the presence of the tert-butyl ester group in this compound contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAFQWVWXRQGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.